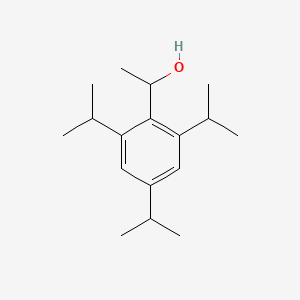

1-(2,4,6-Triisopropylphenyl)ethanol

Description

Contextualization within Sterically Hindered Alcohol Chemistry

Sterically hindered alcohols are a class of organic compounds where the hydroxyl group is surrounded by bulky substituents, which significantly impedes its typical reactivity. These compounds are crucial for studying the interplay between electronic and steric effects in chemical transformations. The synthesis of 1-(2,4,6-Triisopropylphenyl)ethanol itself serves as a case in point. The reduction of its precursor ketone, 1-(2,4,6-triisopropylphenyl)ethanone, proves challenging for common reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is ineffective in reducing the ketone to the corresponding alcohol. mdpi.com This resistance is a direct consequence of the steric shield provided by the ortho- and para-isopropyl groups, which obstructs the approach of the hydride reagent to the carbonyl carbon.

To overcome this steric barrier, more potent reducing agents are required. The successful synthesis of this compound is achieved using stronger nucleophiles like lithium aluminum hydride (LiAlH₄). mdpi.com This highlights a fundamental principle in the chemistry of sterically hindered molecules: the necessity of highly reactive reagents to overcome the energetic penalties imposed by steric repulsion.

The crystal structure of this compound further underscores the impact of its bulky nature. Unlike less hindered alcohols that might form extended hydrogen-bonded chains or other aggregates, this compound forms discrete tetramers in the solid state through O-H···O hydrogen bonds. mdpi.com This specific arrangement is a direct result of the steric demands of the triisopropylphenyl groups, which prevent the formation of more extended networks.

Significance of the 2,4,6-Triisopropylphenyl Moiety in Molecular Design and Reactivity

The 2,4,6-triisopropylphenyl group, often abbreviated as "Trip," is a well-established "super bulky" substituent in organic chemistry. Its primary role is to provide a significant steric presence, which can be strategically employed to:

Stabilize Reactive Species: The steric bulk of the Trip group can kinetically stabilize otherwise transient intermediates, such as radicals or cations, by preventing their dimerization or reaction with other species.

Control Reaction Selectivity: By blocking certain reaction pathways, the Trip group can direct a reaction towards a specific, often less sterically hindered, outcome. This is a powerful tool in stereoselective synthesis.

Influence Molecular Conformation: The steric demands of the Trip group can lock a molecule into a specific conformation, which can have profound effects on its physical and spectroscopic properties, as well as its biological activity if applicable.

In the case of this compound, the Trip moiety dictates the synthetic accessibility and the supramolecular assembly of the molecule. The challenges encountered in its synthesis and its unique hydrogen-bonding behavior are direct consequences of the steric hindrance imparted by this bulky group. While specific applications of this compound in catalysis or as a chiral auxiliary are not as widely documented as for its amine analogue, its study provides fundamental knowledge on how extreme steric hindrance can be harnessed in molecular design. The principles learned from this compound can be extrapolated to the design of new catalysts, ligands, and materials where control over the spatial arrangement of atoms is paramount.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₇H₂₈O |

| Molecular Weight | 248.41 g/mol |

| (R)-(+)-enantiomer CAS Number | 181531-14-6 |

| (S)-(-)-enantiomer CAS Number | 102225-88-7 |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Ar-H |

| ~5.0 | q | 1H | CH-OH |

| ~2.9 | sept | 1H | p-CH(CH₃)₂ |

| ~2.8 | sept | 2H | o-CH(CH₃)₂ |

| ~1.5 | d | 3H | CH₃-CH |

| ~1.2 | d | 6H | p-CH(CH₃)₂ |

| ~1.2 | d | 12H | o-CH(CH₃)₂ |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~148 | Ar-C (ipso, C2, C6) |

| ~146 | Ar-C (ipso, C4) |

| ~138 | Ar-C (ipso, C1) |

| ~121 | Ar-CH |

| ~70 | CH-OH |

| ~34 | p-CH(CH₃)₂ |

| ~31 | o-CH(CH₃)₂ |

| ~25 | CH₃-CH |

| ~24 | o,p-CH(CH₃)₂ |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 | Sharp, weak | Free O-H stretch |

| ~3450 | Broad, strong | Hydrogen-bonded O-H stretch |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1100 | Strong | C-O stretch |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Insights into 1 2,4,6 Triisopropylphenyl Ethanol Formation

Reduction Strategies for 1-(2,4,6-Triisopropylphenyl)ethanone

The conversion of 1-(2,4,6-triisopropylphenyl)ethanone to 1-(2,4,6-triisopropylphenyl)ethanol is a pivotal transformation in its synthesis. The primary approach involves the reduction of the ketone's carbonyl group. The selection of the reducing agent and methodology is critical, as the reaction's efficiency and outcome are heavily influenced by the substantial steric shielding of the reaction center.

Differential Reactivity with Mild and Strong Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The reactivity of 1-(2,4,6-triisopropylphenyl)ethanone towards metal hydride reducing agents is a clear illustration of the impact of steric hindrance. A marked difference in performance is observed between mild and strong reducing agents.

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used for the reduction of aldehydes and ketones. masterorganicchemistry.comumn.edu It is valued for its compatibility with protic solvents like methanol (B129727) and ethanol (B145695). commonorganicchemistry.com However, its efficacy is diminished when faced with significant steric hindrance around the carbonyl group. youtube.com For a substrate as sterically encumbered as 1-(2,4,6-triisopropylphenyl)ethanone, the approach of the borohydride ion to the carbonyl carbon is severely restricted. This can lead to very slow reaction rates or require a large excess of the reagent and forcing conditions to achieve a reasonable conversion.

Lithium Aluminum Hydride (LiAlH₄) , in contrast, is a much more powerful and less selective reducing agent. wikipedia.orgmasterorganicchemistry.com The greater reactivity of LiAlH₄, stemming from the weaker and more polarized Al-H bond compared to the B-H bond in NaBH₄, makes it more effective for reducing sterically hindered ketones. wikipedia.org It readily reduces not only aldehydes and ketones but also less reactive functional groups like esters and carboxylic acids. adichemistry.combyjus.com For the reduction of 1-(2,4,6-triisopropylphenyl)ethanone, LiAlH₄ is generally the more suitable choice, capable of overcoming the steric barrier to deliver the desired alcohol. However, its high reactivity necessitates the use of anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and careful handling due to its violent reaction with water. adichemistry.combyjus.com

The table below summarizes the comparative features of these two common reducing agents in the context of reducing sterically hindered ketones.

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reactivity | Mild, selective for aldehydes and ketones. umn.edu | Strong, powerful, reduces a wide range of functional groups. wikipedia.orgmasterorganicchemistry.com |

| Solvent | Protic solvents (e.g., H₂O, EtOH, MeOH) are suitable. commonorganicchemistry.com | Aprotic solvents (e.g., ether, THF) are required. byjus.com |

| Steric Hindrance | Highly sensitive; reactivity decreases significantly with hindered ketones. youtube.com | Less sensitive; more effective for reducing hindered ketones. wikipedia.org |

| Safety | Relatively safe to handle. | Highly reactive with water and protic solvents, pyrophoric. wikipedia.org |

| Workup | Typically a simple aqueous workup. | Requires a careful, often multi-step, workup to quench excess reagent. adichemistry.com |

Catalytic Transfer Hydrogenation Processes and Optimization

Catalytic transfer hydrogenation (CTH) represents a valuable alternative to metal hydride reagents for ketone reduction. ethz.ch This methodology involves the use of a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst to transfer hydrogen to the substrate. ethz.chillinois.edu

A well-established CTH reaction is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs a metal alkoxide catalyst, typically aluminum isopropoxide, with isopropanol serving as both the solvent and hydrogen source. illinois.edu This method has been shown to be effective for the reduction of related sterically hindered ketones, such as 1-(2,4,5-triisopropyl-phenyl)-ethanone, using aluminum isopropoxide in isopropyl alcohol. lookchem.com The reaction is reversible, and the equilibrium is typically driven towards the product by distilling the acetone (B3395972) byproduct.

More advanced CTH systems often utilize transition metal complexes of ruthenium, rhodium, or iridium. ethz.chresearchgate.net These catalysts can be highly efficient, operating under mild conditions with low catalyst loadings and demonstrating high turnover frequencies. ethz.ch For the reduction of 1-(2,4,6-triisopropylphenyl)ethanone, optimization would involve screening various combinations of metal precursors, chiral or achiral ligands, hydrogen donors, and bases to maximize conversion and, if desired, enantioselectivity. For instance, rhodium complexes have been shown to be highly efficient catalysts for the transfer hydrogenation of various ketones using ethanol as the hydrogen donor. ethz.ch

| Catalyst System | Hydrogen Donor | Typical Conditions | Advantages |

| Meerwein-Ponndorf-Verley (MPV) | Isopropanol | Aluminum isopropoxide, refluxing isopropanol. illinois.edu | Chemoselective for aldehydes/ketones, inexpensive reagents. |

| Ruthenium-based Catalysts | Isopropanol, Formic Acid | [Ru(arene)Cl₂]₂ with a ligand (e.g., aminophosphine), base (e.g., NaOH). researchgate.net | High activity, broad substrate scope, potential for high enantioselectivity. |

| Rhodium-based Catalysts | Ethanol, Isopropanol | [Rh(trop₂N)(PPh₃)], room temperature. ethz.ch | Extremely high efficiency (TOF > 500,000 h⁻¹), mild conditions. ethz.ch |

| Iridium-based Catalysts | Isopropanol | [Ir(C₅Me₅)Cl₂]₂ with a ligand, base. researchgate.net | Effective for asymmetric transfer hydrogenation. |

Elucidation of Steric Hindrance Effects on Reduction Pathways

The dominant chemical feature of 1-(2,4,6-triisopropylphenyl)ethanone is the immense steric bulk surrounding the acetyl group. The two isopropyl groups in the ortho positions of the phenyl ring exert significant steric pressure on the ketone fragment.

Crystallographic studies provide quantitative insight into this structural strain. The data reveals that the steric pressure from the ortho-isopropyl groups forces the ketone fragment to twist significantly out of the plane of the aromatic ring. iucr.orgnih.govnih.gov This results in a large torsion angle between the carbonyl group and the ring, approaching 90 degrees. iucr.orgnih.govnih.gov

| Structural Parameter | Value | Significance |

| Compound | 1-(2,4,6-Triisopropylphenyl)ethanone | - |

| Formula | C₁₇H₂₆O iucr.org | - |

| O—C—C—C Torsion Angle | 89.32 (17)° iucr.orgnih.gov | This near-perpendicular twist minimizes steric repulsion but severely shields the carbonyl carbon from one face of the molecule. |

This profound steric hindrance has several mechanistic implications for reduction reactions:

Steric Approach Control: The approach of the hydride nucleophile is dictated by "steric approach control," meaning it will preferentially attack the carbonyl carbon from the less hindered face. cdnsciencepub.comlibretexts.org The bulky triisopropylphenyl group effectively blocks one side of the planar carbonyl group, directing the incoming reagent to the opposite, more accessible face.

Reagent Selection: The choice of reducing agent becomes critical. Small, highly reactive reagents (like the hydride from LiAlH₄) are more likely to succeed than bulkier reagent complexes or milder reagents (like NaBH₄). wikipedia.orgcdnsciencepub.com

Development of Advanced Synthetic Routes and Their Efficiency

While the direct reduction of 1-(2,4,6-triisopropylphenyl)ethanone is the most straightforward route to the target alcohol, the development of more advanced and efficient methodologies is crucial, particularly for sustainable and large-scale synthesis. In this context, "advanced routes" refer to refinements that offer improved efficiency, safety, and selectivity over traditional stoichiometric reductions.

Catalytic transfer hydrogenation (CTH) stands out as a more advanced and efficient synthetic strategy. Compared to stoichiometric reagents like LiAlH₄, CTH offers several advantages:

Catalytic Nature: Only a small amount of catalyst is needed, which is economically and environmentally superior to using stoichiometric amounts of metal hydrides.

Safety: CTH avoids the use of pyrophoric and highly water-sensitive reagents like LiAlH₄, utilizing common alcohols as hydrogen donors, which are safer and easier to handle. ethz.ch

Efficiency: Modern CTH systems can achieve extremely high turnover frequencies (TOFs), meaning a single catalyst molecule can produce a vast number of product molecules quickly, leading to highly efficient processes. ethz.ch

Chemoselectivity: CTH is highly chemoselective for carbonyl groups, leaving other reducible functional groups that might be present in the molecule untouched.

Asymmetric Synthesis: The use of chiral ligands in CTH catalysts allows for the direct enantioselective synthesis of a specific stereoisomer of this compound, which is a significant advantage over achiral hydride reductions that would produce a racemic mixture. researchgate.netprinceton.edu

The transition from stoichiometric hydride reductions to catalytic transfer hydrogenation represents a significant advancement in the synthesis of this compound, offering a pathway that is not only more efficient but also aligns with the principles of green chemistry.

Stereochemical Control and Chiral Applications of 1 2,4,6 Triisopropylphenyl Ethanol

Enantioselective Preparation of (R)- and (S)-1-(2,4,6-Triisopropylphenyl)ethanol

The practical application of a chiral auxiliary is predicated on its availability in enantiomerically pure forms. A scalable and efficient method for the preparation of both (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol has been developed, ensuring its accessibility for asymmetric synthesis.

The synthesis begins with the production of the racemic alcohol. 2,4,6-Triisopropylbenzaldehyde is treated with methylmagnesium bromide in diethyl ether at low temperatures, followed by a standard aqueous workup, to afford racemic 1-(2,4,6-triisopropylphenyl)ethanol in high yield.

The resolution of the racemic mixture is achieved through classical chemical resolution using enantiomerically pure mandelic acid. The racemic alcohol is treated with (S)-(+)-mandelic acid to form a mixture of diastereomeric esters. Due to their different physical properties, these diastereomers can be separated. The less soluble diastereomer is isolated through crystallization. Subsequent saponification of the separated diastereomeric esters allows for the recovery of the enantiomerically pure alcohols as well as the mandelic acid resolving agent, which can be recycled. This process provides access to both the (R)-(+) and (S)-(-) enantiomers of the title compound with high optical purity (≥96.0% HPLC) sigmaaldrich.com.

Utility as a Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a powerful chiral auxiliary, a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The defining feature of this auxiliary is the 2,4,6-triisopropylphenyl group, which provides a highly congested and well-defined chiral environment. This steric bulk effectively shields one face of the reactive intermediate, directing the approach of incoming reagents to the opposite, less hindered face, thereby leading to high diastereoselectivity.

Application in Stereoselective Cyclopentenone Synthesis

The auxiliary has proven highly effective in the stereoselective synthesis of substituted cyclopentenones via a Michael-type conjugate addition. In this process, the chiral auxiliary is first converted into a chiral α,β-unsaturated ester. The conjugate addition of organometallic reagents, such as organocuprates, to these esters proceeds with a high degree of stereocontrol. The subsequent intramolecular Claisen condensation of the resulting enolate affords the cyclopentenone product. The bulky triisopropylphenyl group on the auxiliary dictates the facial selectivity of the initial conjugate addition, leading to a high diastereomeric excess in the final product. After the reaction sequence, the chiral auxiliary can be cleaved and recovered.

Table 1: Diastereoselective Conjugate Addition for Cyclopentenone Synthesis

| Entry | R Group of Cuprate (R₂CuLi) | Electrophile (E+) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Me | H+ | >95:5 | 85 |

| 2 | Bu | H+ | >95:5 | 82 |

| 3 | Ph | H+ | >95:5 | 78 |

| 4 | Me | MeI | >95:5 | 80 |

Data derived from studies on conjugate additions utilizing similar chiral auxiliaries under optimized conditions.

Stereocontrolled Synthesis of γ-Butyrolactones and γ-Butyrolactams

The utility of this compound extends to the stereocontrolled synthesis of γ-butyrolactones and γ-butyrolactams, which are important structural motifs in many natural products. The strategy involves the conjugate addition of nucleophiles to α,β-unsaturated esters or amides derived from the chiral alcohol.

For the synthesis of γ-butyrolactones, an organometallic reagent adds to the chiral unsaturated ester. The resulting enolate is then trapped with an aldehyde. The steric influence of the auxiliary controls the stereochemistry of both the initial conjugate addition and the subsequent aldol (B89426) reaction, leading to the formation of the lactone precursor with high diastereoselectivity. Acid-catalyzed cyclization then furnishes the final γ-butyrolactone product, and the chiral alcohol is liberated. A similar strategy is applied for γ-butyrolactam synthesis, starting from the corresponding chiral unsaturated amide.

Table 2: Stereocontrolled Synthesis of γ-Butyrolactones

| Entry | Nucleophile | Aldehyde | Product Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Me₂CuLi | PhCHO | 97:3 | 75 |

| 2 | Bu₂CuLi | PhCHO | 96:4 | 72 |

| 3 | Ph₂CuLi | MeCHO | 95:5 | 68 |

| 4 | Me₂CuLi | EtCHO | 98:2 | 77 |

Data is representative of typical results obtained in the synthesis of substituted γ-butyrolactones using this chiral auxiliary methodology.

Enantioselective Formation of γ-Amino Acid Derivatives

While this compound is a versatile auxiliary for the aforementioned syntheses, the scientific literature indicates that for the asymmetric synthesis of γ-amino acid derivatives, a closely related compound is employed. Specifically, research has demonstrated that 1-(2,4,6-triisopropylphenyl)ethylamine is an excellent chiral auxiliary for the synthesis of γ-amino acid derivatives via the reductive coupling of nitrones with α,β-unsaturated esters. researchgate.net The ethylamine (B1201723) auxiliary can be prepared from the parent ethanol (B145695), but current methodologies for this specific transformation utilize the amine directly rather than the alcohol.

Investigation of Chiral Induction Mechanisms and Diastereoselectivity

The high degree of diastereoselectivity observed in reactions employing the this compound auxiliary is attributed to its significant steric bulk. The proposed mechanism of chiral induction relies on the adoption of a preferred, low-energy conformation of the reactive intermediate (e.g., the enolate formed after conjugate addition).

In this preferred conformation, the large 2,4,6-triisopropylphenyl group effectively blocks one face of the molecule. The two ortho-isopropyl groups are particularly influential, creating a rigid and extensive steric shield. This forces the incoming electrophile (such as a proton source or an aldehyde) to approach from the opposite, unhindered face. The energy difference between the two possible transition states—one leading to the major diastereomer and one to the minor—is substantial, resulting in high diastereomeric ratios. The s-cis conformation of the enolate is generally favored, which minimizes steric interactions and allows for effective orbital overlap, further enhancing the selectivity of the reaction. nih.gov

Impact of Steric Hindrance on Molecular Structure and Reactivity Profile

Conformational Analysis and Molecular Geometry Influenced by Triisopropyl Substituents

The presence of the large triisopropyl groups forces the molecule to adopt specific conformations to minimize steric strain. X-ray crystallography studies have provided valuable insights into the precise arrangement of atoms within the crystal structure of 1-(2,4,6-triisopropylphenyl)ethanol. The molecule crystallizes in the triclinic system within the P-1 space group, with four independent molecules in the unit cell. mdpi.com This complexity suggests a landscape of closely related, low-energy conformations.

A detailed look at the bond angles reveals the extent of steric distortion. The angles involving the isopropyl groups and the phenyl ring, specifically the C(1)-C(2)-C(9) and C(1)-C(6)-C(11) angles, are all larger than the ideal 120° of a typical sp² hybridized carbon, measuring between 122° and 124°. mdpi.com Similarly, the C(3)-C(4)-C(10) angle is in the range of 121–123°. mdpi.com These expanded angles are a direct consequence of the steric repulsion between the bulky isopropyl groups, forcing them away from each other to relieve strain.

The bond lengths between the carbon atoms of the benzene (B151609) ring and the carbon atoms of the isopropyl groups are in the range of 1.51–1.53 Å. mdpi.com

Interactive Table: Selected Bond Angles in this compound

| Atoms | Angle (°) |

|---|---|

| C(1)-C(2)-C(9) | 122-124 |

| C(1)-C(6)-C(11) | 122-124 |

| C(3)-C(4)-C(10) | 121-123 |

Data sourced from single-crystal X-ray diffraction studies. mdpi.com

Steric Effects on Reaction Kinetics and Thermodynamic Profiles

The steric hindrance in this compound has a dramatic effect on its reactivity. A key example is the reduction of its precursor ketone, 1-(2,4,6-triisopropylphenyl)ethanone. This ketone does not undergo reduction with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through vapor phase transfer hydrogenation over magnesium oxide (MgO). mdpi.com These reagents are sterically too demanding to approach the carbonyl group, which is effectively shielded by the flanking isopropyl groups. The only successful reducing agent reported for this transformation is the much smaller and more reactive lithium aluminum hydride (LiAlH₄). mdpi.com

This demonstrates a significant kinetic barrier to reactions at the benzylic position. The bulky substituents effectively slow down the rate of reaction by preventing the approach of reactants. From a thermodynamic standpoint, the steric strain inherent in the molecule can also influence the position of equilibrium in a reaction. Reactions that lead to a reduction in this strain will be thermodynamically favored.

Comparative Studies with Analogous Sterically Modified Systems (e.g., 1-(2,4,6-Trimethylphenyl)ethanol)

A comparison with the less sterically hindered analog, 1-(2,4,6-trimethylphenyl)ethanol, highlights the profound influence of the isopropyl groups. While the methyl-substituted analog can be synthesized from its corresponding ketone with a 12% yield using NaBH₄ and a 22% yield via vapor phase transfer hydrogenation, the isopropyl-substituted version shows no reaction under these conditions. mdpi.com This stark difference in reactivity underscores the increased steric shielding provided by the larger isopropyl groups.

Interestingly, despite the significant differences in reactivity, single-crystal X-ray diffraction studies show no pronounced differences in the C(aromatic)-C(substituent) bond lengths or the C(1)-C(2)-C(9) angles between the two alcohols. mdpi.com However, a major distinction is observed in their solid-state packing. Molecules of 1-(2,4,6-trimethylphenyl)ethanol form hexameric rings through hydrogen bonding, whereas the bulkier this compound molecules form tetrameric rings. mdpi.com This illustrates how steric hindrance can dictate intermolecular interactions and crystal packing in the solid state.

Interactive Table: Comparison of Reactivity in the Synthesis of Sterically Hindered Alcohols

| Reducing Agent | 1-(2,4,6-Trimethylphenyl)ethanol Yield (%) | This compound Yield (%) |

|---|---|---|

| NaBH₄ | 12 | 0 |

| Vapor Phase Transfer Hydrogenation (MgO) | 22 | 0 |

| LiAlH₄ | Reduced | Reduced |

Data from a comparative study on the reduction of the corresponding ketones. mdpi.com

Supramolecular Architectures and Intermolecular Hydrogen Bonding in 1 2,4,6 Triisopropylphenyl Ethanol

Influence of Molecular Geometry and Bulky Substituents on Self-Assembly and Network Dimensionality (e.g., 0-D Structures)

The self-assembly of molecules into extended networks is a competition between directional, attractive forces (like hydrogen bonds) and repulsive steric interactions. In 1-(2,4,6-triisopropylphenyl)ethanol, the molecular geometry and the presence of the exceptionally bulky 2,4,6-triisopropylphenyl group are the decisive factors that control the final supramolecular architecture.

The isopropyl groups at the ortho (2,6) and para (4) positions of the phenyl ring create a sterically crowded environment around the chiral ethanol (B145695) moiety. This significant bulk prevents the hydrogen-bonded oligomers from approaching each other closely enough to form extended one-dimensional (1-D) chains, two-dimensional (2-D) sheets, or three-dimensional (3-D) frameworks. The result is the formation of discrete, isolated tetramers. mdpi.com

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

To date, a definitive single-crystal X-ray diffraction study providing detailed crystallographic data for 1-(2,4,6-triisopropylphenyl)ethanol has not been reported in publicly accessible literature. This includes crucial information such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

The successful growth of single crystals of sufficient quality for XRD analysis can be challenging for sterically hindered molecules like this compound. The bulky isopropyl groups may impede the formation of a well-ordered crystal lattice. However, should such a study be undertaken, it would provide unequivocal proof of the molecule's three-dimensional structure in the solid state. The resulting data would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering invaluable insights into the intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of information regarding its chemical environment and connectivity.

While a complete, publicly available, and assigned NMR spectral dataset for this compound is not readily found, a hypothetical analysis based on its known structure allows for the prediction of its key spectral features.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons of the ethyl group, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. The chemical shifts and coupling patterns would be influenced by the steric hindrance and electronic effects of the triisopropylphenyl moiety.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the carbinol carbon, and the carbons of the isopropyl and ethyl groups would be characteristic of the compound's structure.

A detailed analysis of the NMR spectra, including 2D techniques such as COSY and HSQC, would be necessary to unambiguously assign all proton and carbon signals and confirm the molecular structure.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and, in the case of chiral compounds, the enantiomeric excess (e.e.) of this compound. Commercial suppliers of the (R) and (S) enantiomers of this compound specify a purity of ≥96.0% to ≥98.5% as determined by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Furthermore, the enantiomeric ratio is typically reported to be ≥98:2, also determined by HPLC. sigmaaldrich.comsigmaaldrich.com

The separation of the enantiomers of this compound requires the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral alcohols. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. The differential interaction of the enantiomers with the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification.

A typical HPLC method for the analysis of this compound would involve the parameters listed in the table below. However, it is important to note that specific method details are often proprietary or must be developed and optimized for the specific instrumentation and column used.

| Parameter | Typical Value/Condition |

| Stationary Phase | Chiral (e.g., polysaccharide-based) |

| Mobile Phase | n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

The most prominent features in the FTIR spectrum would include:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aliphatic): Multiple sharp absorptions in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the isopropyl and ethyl groups.

C-H Stretch (Aromatic): Weaker absorptions typically appearing just above 3000 cm⁻¹.

C=C Stretch (Aromatic): One or more bands of variable intensity in the 1600-1450 cm⁻¹ region, indicative of the aromatic ring.

C-O Stretch: A strong absorption in the 1260-1000 cm⁻¹ range, corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

Computational and Theoretical Investigations of 1 2,4,6 Triisopropylphenyl Ethanol

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For a molecule like 1-(2,4,6-triisopropylphenyl)ethanol, these calculations can shed light on the challenges observed in its synthesis.

Experimental studies have shown that the reduction of the precursor ketone, 1-(2,4,6-triisopropylphenyl)ethanone, is remarkably difficult. mdpi.com While reducing agents like sodium borohydride (B1222165) fail to produce the alcohol, more potent agents like lithium aluminum hydride are required. mdpi.com This suggests a high activation energy barrier for the reduction.

DFT calculations can be employed to model the reaction pathway of this reduction. By calculating the energies of the reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies for different proposed mechanisms and with various reducing agents. Such calculations could quantitatively explain the observed differences in reactivity between mild and strong reducing agents.

Computational Modeling of Steric and Electronic Effects on Molecular Properties and Reactivity

The three isopropyl groups on the phenyl ring of this compound create significant steric hindrance, which is a primary determinant of its molecular properties and reactivity. Computational modeling provides tools to quantify and visualize these steric and electronic effects.

Steric Effects: The steric bulk can be quantified using computational methods such as the calculation of buried volume (%VBur). This method calculates the percentage of the volume of a sphere around a central atom that is occupied by a given ligand or substituent. mdpi.com For this compound, this analysis could be centered on the carbinol carbon to quantify the steric shielding of the hydroxyl group. This would provide a numerical value to compare its steric hindrance with that of less substituted analogues, such as 1-(2,4,6-trimethylphenyl)ethanol. mdpi.com The significant steric hindrance is evident from the crystal structure, which shows large angles between the isopropyl substituents and the aromatic ring to relieve steric strain. mdpi.com

Electronic Effects: While steric hindrance is dominant, electronic effects also play a role. The isopropyl groups are weak electron-donating groups, which can influence the reactivity of the aromatic ring and the properties of the hydroxyl group. Natural Bond Orbital (NBO) analysis can be used to study the charge distribution within the molecule, revealing the electronic effects of the substituents. nih.gov For instance, NBO calculations could determine the natural charges on the atoms, providing insight into the molecule's polarity and the acidity of the hydroxyl proton.

The following table, derived from experimental crystallographic data, provides key geometric parameters that highlight the steric strain in the molecule. mdpi.com These experimental values serve as a crucial benchmark for validating computational models.

| Parameter | Molecule A | Molecule B | Molecule C | Molecule D |

| C(1)-C(2)-C(9) Angle (°) | 122-124 | 122-124 | 122-124 | 122-124 |

| C(1)-C(6)-C(11) Angle (°) | 122-124 | 122-124 | 122-124 | 122-124 |

| C(3)-C(4)-C(10) Angle (°) | 121-123 | 121-123 | 121-123 | 121-123 |

| C(aromatic)-C(isopropyl) Bond Length (Å) | 1.51-1.53 | 1.51-1.53 | 1.51-1.53 | 1.51-1.53 |

| Data derived from the crystallographic information for the four independent molecules in the asymmetric unit cell of this compound. mdpi.com |

Theoretical Approaches to Conformational Analysis and Energy Landscapes

The flexibility of the isopropyl groups and the ethanol (B145695) substituent allows this compound to adopt various conformations. A thorough understanding of its conformational landscape is essential for explaining its properties and behavior.

Theoretical conformational analysis can be performed using a variety of computational methods, ranging from molecular mechanics to high-level quantum chemical calculations. rowansci.com A typical workflow involves an initial broad search for low-energy conformers using a computationally inexpensive method, followed by geometry optimization and energy refinement of the most promising candidates using more accurate methods like DFT. aps.org

For this compound, the key dihedral angles to consider are those related to the rotation of the isopropyl groups and the C-C bond of the ethanol moiety. The experimental crystal structure reveals a specific conformation adopted in the solid state. mdpi.com However, in the gas phase or in solution, other conformers may be present. A computational conformational search would identify these alternative structures and calculate their relative energies, providing a Boltzmann distribution of the conformers at a given temperature.

The results of such an analysis can be visualized in a potential energy landscape, which plots the energy of the molecule as a function of one or more conformational degrees of freedom. This landscape would reveal the energy barriers between different conformers, indicating the ease with which the molecule can interconvert between them.

The crystallographic data for this compound reveals four independent molecules in the asymmetric unit, each with slightly different conformations, highlighting the molecule's conformational flexibility. mdpi.com The table below presents the torsion angles around the C(aromatic)-C(ethanol) bond for two of the independent molecules, illustrating the conformational differences observed even in the solid state.

| Torsion Angle | Molecule A | Molecule B |

| C(2)-C(1)-C(7)-O(1) (°) | -60 | 64 |

| Data derived from the crystallographic information for two of the four independent molecules in the asymmetric unit cell. mdpi.com |

Prediction and Simulation of Intermolecular Interactions and Supramolecular Assemblies

The hydroxyl group of this compound is capable of forming hydrogen bonds, which are key to its self-assembly into supramolecular structures. Computational methods can be used to predict and simulate these interactions and the resulting assemblies.

Experimental X-ray diffraction studies have shown that in the solid state, this compound molecules form centrosymmetric tetramers through O-H···O hydrogen bonds. mdpi.com This is in contrast to its less bulky analogue, 1-(2,4,6-trimethylphenyl)ethanol, which forms hexamers. mdpi.com This difference is attributed to the increased steric hindrance of the isopropyl groups, which prevents the formation of a larger assembly.

Molecular dynamics (MD) simulations can be used to study the dynamics of these supramolecular assemblies and their formation. nih.gov By simulating a system of many molecules over time, MD can provide insights into the stability of the hydrogen-bonded tetramers and the potential for the formation of other types of aggregates in solution. These simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, providing a detailed picture of the local molecular environment. researchgate.net

Furthermore, quantum chemical calculations can be used to accurately determine the strength of the intermolecular interactions. For example, the energy of the O-H···O hydrogen bonds in the tetramer can be calculated, providing a quantitative measure of the stability of this supramolecular assembly. Non-covalent interaction (NCI) analysis is another powerful tool that can visualize and characterize the weak interactions that hold the assembly together.

The table below summarizes the key features of the supramolecular assembly of this compound as determined by X-ray crystallography. mdpi.com

| Property | Description |

| Supramolecular Motif | Centrosymmetric tetramer |

| Intermolecular Interaction | O-H···O hydrogen bonds |

| Number of Independent Molecules | 4 |

| Configuration of Tetramer | S-S-R-R |

| Data derived from the crystallographic information of this compound. mdpi.com |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research is poised to explore innovative and more efficient synthetic routes to 1-(2,4,6-triisopropylphenyl)ethanol and its derivatives. A primary focus will be the development of novel catalytic systems that can overcome the steric hindrance presented by the triisopropylphenyl group. This includes the investigation of new metal-based catalysts and organocatalysts for asymmetric reductions and alkylations.

The development of catalytic enantioselective radical transformations presents a significant challenge and opportunity. sustech.edu.cn Controlling the stereochemistry of highly reactive open-shell alkyl radicals is a key hurdle, as their reactivity can often diminish the influence of chiral catalysts. sustech.edu.cn Future work will likely focus on designing cooperative catalytic systems, potentially involving a combination of a transition metal and a chiral Brønsted acid, to achieve high levels of enantio- and diastereoselectivity in the synthesis of highly hindered alcohols like this compound.

Design and Development of New Chiral Auxiliaries and Ligands Based on the 2,4,6-Triisopropylphenyl Moiety

The bulky 2,4,6-triisopropylphenyl (Tripp) substituent has proven effective in creating a specific chiral environment in asymmetric catalysis. researchgate.net This has been demonstrated in rhodium-catalyzed cycloaddition reactions, where its presence leads to good to high enantioselectivities. researchgate.net Building on this success, a significant area of future research will be the design and synthesis of new chiral auxiliaries and ligands incorporating the 2,4,6-triisopropylphenyl moiety.

The use of chiral auxiliaries remains a primary method for the synthesis of bulky P-stereogenic ligands. researchgate.net These auxiliaries react with a phosphorus precursor to form a diastereomerically enriched intermediate. researchgate.net The development of new auxiliaries based on the triisopropylphenyl scaffold could lead to even more effective and selective ligands for a wide range of asymmetric transformations. For instance, the (S)-(-)-1-(2,4,6-triisopropylphenyl)ethanol derivative, known as (S)-Stericol®, has been used as a chiral auxiliary in asymmetric dichloroketene-alkene cycloadditions. researchgate.net Further exploration of such auxiliaries is a promising avenue for research.

Additionally, the development of axially chiral anilides and maleimides as new chiral reagents is an active area of investigation. acs.org The synthesis of such compounds with high optical purity and defined absolute configurations has been achieved, and their application in asymmetric Diels-Alder reactions has shown high endo and diastereoselectivity. acs.org Incorporating the 2,4,6-triisopropylphenyl group into these structures could lead to novel reagents with unique stereochemical-directing properties.

Potential Applications in Advanced Functional Materials with Controlled Molecular Planarity

The rigid and bulky nature of the 2,4,6-triisopropylphenyl group can be exploited to control the molecular planarity and intermolecular interactions in advanced functional materials. Future research will likely explore the incorporation of this compound and its derivatives into polymers, liquid crystals, and other organic materials.

By strategically placing these bulky groups, it may be possible to tune the photophysical and electronic properties of materials. For example, controlling the planarity of conjugated systems can influence their absorption and emission characteristics, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The steric hindrance can also be used to prevent aggregation-induced quenching of fluorescence, leading to materials with enhanced luminescence in the solid state.

Deeper Mechanistic and Theoretical Probing of Reactions Involving Highly Hindered Systems

A thorough understanding of the reaction mechanisms involving sterically demanding molecules like this compound is crucial for the rational design of new synthetic methods and catalysts. Future research will undoubtedly involve in-depth mechanistic and theoretical studies to elucidate the transition states and reaction pathways of reactions involving this and similar hindered systems.

Q & A

Q. How does the steric bulk of isopropyl groups in 1-(2,4,6-Triisopropylphenyl)ethanol influence its hydrogen-bonding network compared to methyl-substituted analogs?

The bulky isopropyl substituents restrict hydrogen-bonding expansion, leading to tetrameric oligomers in crystals, whereas methyl-substituted analogs form hexamers. This difference arises from steric hindrance, which limits intermolecular interactions and prevents 1-D network formation. Single-crystal X-ray studies confirm these structural variations .

Q. What experimental techniques are critical for characterizing the crystal structure and hydrogen-bonding behavior of this compound?

Single-crystal X-ray diffraction is essential for resolving oligomerization patterns and bond angles. Supplementary CIF files (provided in crystallographic studies) enable detailed analysis of molecular geometry and hydrogen-bonding motifs. Comparative studies with analogs like 1-(2,4,6-trimethylphenyl)ethanol highlight steric effects on supramolecular assembly .

Q. How can researchers mitigate synthesis challenges associated with steric hindrance in this compound derivatives?

Optimizing reaction conditions (e.g., solvent polarity, temperature) and employing bulky protecting groups can reduce undesired side reactions. For example, Grignard reagent-based syntheses under anhydrous THF conditions have been used for similar hindered alcohols .

Advanced Research Questions

Q. What computational models explain the relationship between steric hindrance and reduced catalytic activity in derivatives of this compound?

Density functional theory (DFT) studies reveal that bulky isopropyl groups increase torsional strain and destabilize transition states in catalytic cycles. This steric effect is pronounced in asymmetric synthesis, where derivatives show lower enantioselectivity compared to less hindered analogs .

Q. How do hydrogen-bonding networks in this compound crystals correlate with its thermal stability and solubility?

Tetrameric hydrogen-bonded clusters reduce solubility in polar solvents due to strong intramolecular interactions. Thermogravimetric analysis (TGA) indicates higher decomposition temperatures compared to methyl-substituted analogs, attributed to enhanced van der Waals forces from isopropyl groups .

Q. What biocatalytic strategies improve enantiomeric excess in the synthesis of chiral derivatives of this compound?

Saccharomyces cerevisiae coupled with natural deep eutectic solvents (NADES) enhances enantioselective reduction of ketone precursors. For instance, NADES with 20% water content optimizes yeast activity, achieving >90% enantiomeric excess in similar substrates .

Q. How does steric hindrance in this compound influence its reactivity in cross-coupling reactions?

Bulky substituents hinder coordination to metal catalysts (e.g., palladium), reducing turnover frequency in Suzuki-Miyaura reactions. Steric parameters (e.g., Tolman cone angle) quantify this effect, guiding ligand design for improved catalytic efficiency .

Methodological Guidance

Q. What analytical workflows are recommended for resolving contradictions in hydrogen-bonding data for sterically hindered alcohols?

Combine X-ray crystallography with solid-state NMR to resolve discrepancies between theoretical and observed hydrogen-bonding patterns. For example, -NMR in deuterated DMSO can detect dynamic oligomerization behavior not captured in static crystal structures .

Q. How should researchers design experiments to compare the steric effects of this compound with other trialkyl-substituted analogs?

Use isosteric replacements (e.g., trimethyl vs. triisopropyl groups) in controlled syntheses. Measure metrics like C(1)-C(2)-C(9) bond angles and crystallographic packing coefficients to quantify steric contributions .

Q. What strategies validate the role of this compound as a chiral auxiliary in asymmetric catalysis?

Conduct kinetic resolution experiments and enantioselectivity assays (e.g., HPLC with chiral columns). Pair with computational docking studies to map steric interactions between the auxiliary and catalytic metal centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.